![molecular formula C21H23N3O3 B14142476 (6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone CAS No. 902031-21-4](/img/structure/B14142476.png)
(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a methoxy group at the 6-position and a piperazine ring substituted with a methoxyphenyl group The methanone linkage connects these two moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated at the 6-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Methoxylation of Piperazine: The piperazine ring is methoxylated at the 2-position using similar methoxylating agents as mentioned above.
Coupling Reaction: The final step involves coupling the methoxylated indole and piperazine moieties through a methanone linkage. This can be achieved by reacting the indole derivative with a suitable acylating agent, such as acetic anhydride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides like methyl iodide or nucleophiles like thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It is investigated for its potential use in treating neurological disorders, cancer, and infectious diseases.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: The compound is used as a probe to study enzyme interactions and receptor binding, providing insights into biochemical pathways and molecular mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects through the following pathways:
Receptor Binding: The compound binds to specific receptors, such as serotonin or dopamine receptors, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It inhibits the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound interferes with signal transduction pathways, altering cellular responses and gene expression.
類似化合物との比較
(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can be compared with other similar compounds, such as:
(1H-Indol-3-yl)methanamine: This compound shares the indole moiety but lacks the piperazine ring, resulting in different biological activities and applications.
(2-Methoxyphenyl)piperazine: This compound contains the piperazine ring with a methoxyphenyl group but lacks the indole moiety, leading to distinct pharmacological properties.
(6-Methoxy-1H-indol-2-yl)methanone: This compound has the indole moiety with a methanone linkage but lacks the piperazine ring, resulting in different chemical reactivity and applications.
特性
CAS番号 |
902031-21-4 |
|---|---|
分子式 |
C21H23N3O3 |
分子量 |
365.4 g/mol |
IUPAC名 |
(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23N3O3/c1-26-16-8-7-15-13-18(22-17(15)14-16)21(25)24-11-9-23(10-12-24)19-5-3-4-6-20(19)27-2/h3-8,13-14,22H,9-12H2,1-2H3 |
InChIキー |
NGEUCPBHEAVZOJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
溶解性 |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


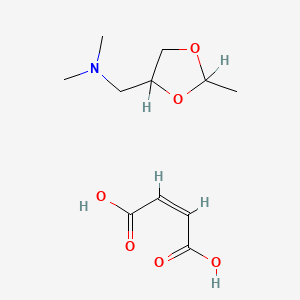
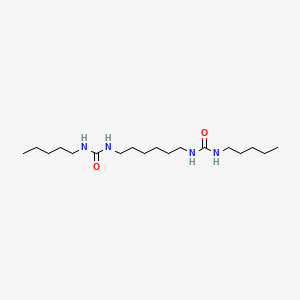
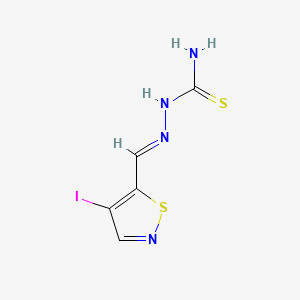
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
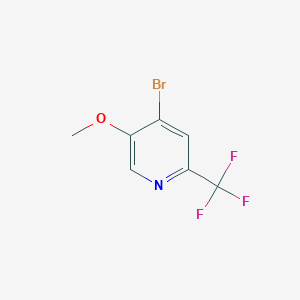
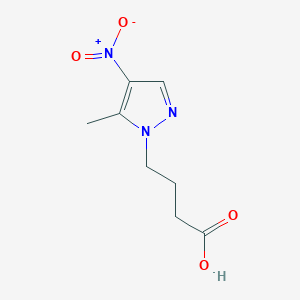
silane](/img/structure/B14142436.png)
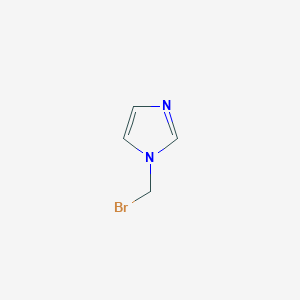
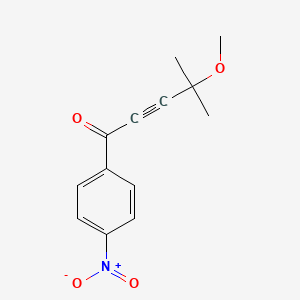
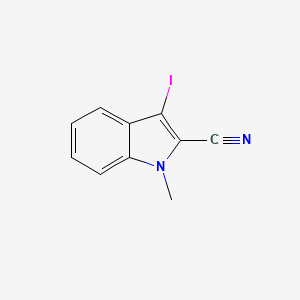
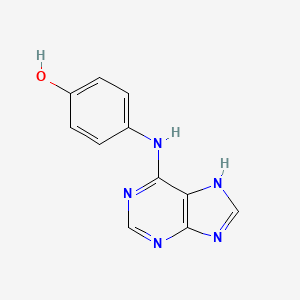

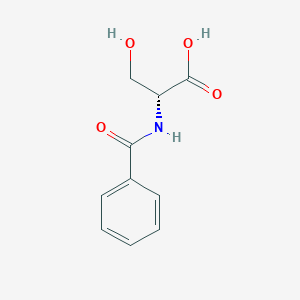
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
